Triacetate(1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

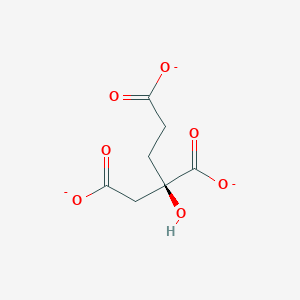

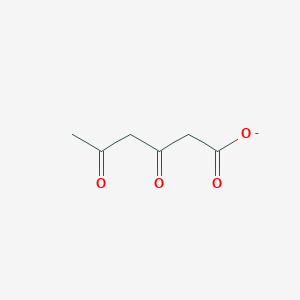

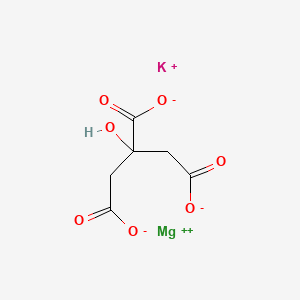

Triacetate(1-) is the conjugate base of triacetic acid; major species at pH 7.3. It is a conjugate base of a triacetic acid.

Wissenschaftliche Forschungsanwendungen

Green Solvent Applications

Green Synthesis of Isoamyl Acetate Glycerol triacetate has been highlighted for its role as a green solvent and acyl donor in the production of isoamyl acetate by transesterification. This method is notable for its environmentally friendly aspects, including the use of glycerol triacetate as a solvent which allows for straightforward product recovery, catalyst separation, and recycling. The process is further enhanced by microwave-promoted heating, marking a significant step in green chemistry (Wolfson et al., 2009).

Glycerol Triacetate in Candida Antarctica Lipase B Catalysis A study emphasized the use of glycerol triacetate as both a solvent and acyl donor in the transesterification of isoamyl alcohol to isoamyl acetate using Candida antarctica lipase B. This process underlines the efficiency of immobilized lipase over its free counterpart and the benefits of triacetin in the extraction and recycling of the catalyst, showcasing an innovative approach in biocatalysis (Wolfson et al., 2010).

Applications in Chromatography

Cellulose Triacetate in High-Performance Liquid Chromatography (HPLC) Cellulose triacetate, a chiral polymer, is utilized in HPLC for chiral recognition and membrane applications like reverse osmosis and ultrafiltration. This study demonstrates its effectiveness in separating racemates and resolving chiral additives, highlighting its potential as a novel chiral stationary phase with predictable chiral selectivity advantages (Yuan et al., 2005).

Preparative Chiral Liquid Chromatography for Pheromones Research has explored cellulose triacetate's capability as a chiral stationary phase for separating enantiomers of various pheromones. This method has proven to be an efficient alternative to stereoselective synthesis when high enantiomeric purity is required for biological testing, demonstrating its applicability in the field of biochemistry and pheromone research (Keeling et al., 2001).

Industrial and Environmental Applications

Synthesis and Properties of Surfactants Trisodium N-hexadecyl ethylenediamine triacetate, synthesized for enhancing the stability of anionic surfactants in hard water, showcases promising properties such as stability, wetting power, and dispersing power. This compound holds potential for widespread use in various industrial and domestic applications, particularly in water treatment and detergent formulations (Wang Xi-xin, 2004).

Triacetin in Biodiesel Production Triacetin synthesis from glycerol by-products in the biodiesel production process represents an innovative approach adhering to green chemistry principles. This study investigates the use of triacetin as an additive for biodiesel, focusing on its synthesis and the potential to improve fuel properties, highlighting the relevance of triacetin in enhancing sustainable fuel production practices (Lacerda et al., 2015).

Cellulose Triacetate Microspheres for Adsorption Cellulose triacetate microspheres have been developed for the adsorption of disperse dyes in water, showcasing their potential as an effective adsorbent with considerable dye removal capability. This application is particularly significant in addressing environmental concerns related to dye pollution in water bodies (Fan et al., 2010).

Eigenschaften

Produktname |

Triacetate(1-) |

|---|---|

Molekularformel |

C6H7O4- |

Molekulargewicht |

143.12 g/mol |

IUPAC-Name |

3,5-dioxohexanoate |

InChI |

InChI=1S/C6H8O4/c1-4(7)2-5(8)3-6(9)10/h2-3H2,1H3,(H,9,10)/p-1 |

InChI-Schlüssel |

ILJSQTXMGCGYMG-UHFFFAOYSA-M |

Kanonische SMILES |

CC(=O)CC(=O)CC(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one](/img/structure/B1259480.png)

![2-ethoxyethyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1259485.png)

![4,6-dichloro-3-{[(3E)-2-oxo-1-phenylpyrrolidin-3-ylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B1259489.png)